molecular formula C5H7ClN2S B6281411 5-(chloromethyl)-3-ethyl-1,2,4-thiadiazole CAS No. 1312601-20-9

5-(chloromethyl)-3-ethyl-1,2,4-thiadiazole

Cat. No.: B6281411
CAS No.: 1312601-20-9
M. Wt: 162.6
InChI Key:
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Description

5-(Chloromethyl)-3-ethyl-1,2,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-ethyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride and subsequent halogenation . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction parameters to achieve high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-ethyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Chloromethyl)-3-ethyl-1,2,4-thiadiazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-ethyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-3-ethyl-1,2,4-thiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

CAS No.

1312601-20-9

Molecular Formula

C5H7ClN2S

Molecular Weight

162.6

Purity

95

Origin of Product

United States

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